molecular formula C21H20N4O3 B14919847 N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide

N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B14919847
M. Wt: 376.4 g/mol
InChI Key: AAXHGULXEGXWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[3-CYANO-4,5-DIMETHYL-1-(2-PYRIDYL)-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrrole ring, a cyano group, and a methoxyphenoxy group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-CYANO-4,5-DIMETHYL-1-(2-PYRIDYL)-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-CYANO-4,5-DIMETHYL-1-(2-PYRIDYL)-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~1~-[3-CYANO-4,5-DIMETHYL-1-(2-PYRIDYL)-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-[3-CYANO-4,5-DIMETHYL-1-(2-PYRIDYL)-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N~1~-[3-CYANO-4,5-DIMETHYL-1-(2-PYRIDYL)-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N1-[3-CYANO-4,5-DIMETHYL-1-(2-PYRIDYL)-1H-PYRROL-2-YL]-2-(2-METHOXYPHENOXY)ACETAMIDE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3-cyano-4,5-dimethyl-1-pyridin-2-ylpyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H20N4O3/c1-14-15(2)25(19-10-6-7-11-23-19)21(16(14)12-22)24-20(26)13-28-18-9-5-4-8-17(18)27-3/h4-11H,13H2,1-3H3,(H,24,26)

InChI Key

AAXHGULXEGXWHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)COC2=CC=CC=C2OC)C3=CC=CC=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.